molecular formula C15H14Cl2N4O B2882156 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone CAS No. 2097922-62-6

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Cat. No. B2882156
CAS RN: 2097922-62-6
M. Wt: 337.2
InChI Key: NDSBWJHEPCWPDM-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,3-triazole derivatives can be synthesized through various methods. For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectroscopy, as well as elemental analysis .

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

A series of compounds structurally similar to the specified chemical, featuring azetidinones and thiazolidinones, were synthesized using microwave-assisted methods. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating potential pharmacological applications (Mistry & Desai, 2006).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

Research on tris(triazolyl)methanol-Cu(I) complexes, which share a functional group similarity with the query compound, showed they are highly effective catalysts for 1,3-dipolar cycloadditions. This catalytic activity, particularly in water or under neat conditions, underscores the compound's utility in synthetic organic chemistry, facilitating efficient bond formations (Ozcubukcu et al., 2009).

Anticancer and Antituberculosis Studies

Compounds featuring the cyclopropyl and triazole motifs, similar to the query molecule, have been synthesized and tested for anticancer and antituberculosis activities. These studies found that certain derivatives exhibit significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, indicating potential applications in developing new therapeutic agents (Mallikarjuna et al., 2014).

Nickel-Catalyzed Cycloaddition for Heterocycle Synthesis

Investigations into nickel-catalyzed cycloadditions involving azetidinone and diynes, similar in reactivity potential to the specified compound, have been conducted. This process facilitates the formation of eight-membered heterocycles, including challenging C(sp)2-C(sp)3 bond cleavage, at low temperatures. This synthesis route highlights the compound's relevance in producing complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Kumar et al., 2012).

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c16-10-3-4-12(13(17)5-10)15(22)20-6-11(7-20)21-8-14(18-19-21)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSBWJHEPCWPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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